![molecular formula C16H20N4O2 B5457486 1-(4-methoxyphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5457486.png)
1-(4-methoxyphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methoxyphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine, also known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPMP is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
作用机制
The mechanism of action of 1-(4-methoxyphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine is not fully understood, but it is believed to act through various pathways. 1-(4-methoxyphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines. 1-(4-methoxyphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of immune and inflammatory responses. Additionally, 1-(4-methoxyphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine has been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects
1-(4-methoxyphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine has been found to have various biochemical and physiological effects in vitro. 1-(4-methoxyphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro. 1-(4-methoxyphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine has also been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in vitro. Additionally, 1-(4-methoxyphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine has been found to induce apoptosis in cancer cells and protect against oxidative stress-induced neurotoxicity in vitro.
实验室实验的优点和局限性
1-(4-methoxyphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine has several advantages for lab experiments, including its potent anti-inflammatory and neuroprotective effects, its ability to inhibit the growth of cancer cells, and its ability to activate the AMPK pathway. However, 1-(4-methoxyphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine also has some limitations for lab experiments, including its limited solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the study of 1-(4-methoxyphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine. One direction is to further investigate the mechanism of action of 1-(4-methoxyphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine and its potential therapeutic applications in various diseases, such as cancer, neurodegenerative diseases, and inflammatory diseases. Another direction is to develop new synthesis methods for 1-(4-methoxyphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine that are more efficient and cost-effective. Additionally, future studies could investigate the pharmacokinetics and pharmacodynamics of 1-(4-methoxyphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine in vivo and its potential toxicity and side effects.
合成方法
1-(4-methoxyphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine can be synthesized through various methods, including the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with 1-(4-methoxyphenyl)piperazine in the presence of a coupling reagent. The resulting product is then treated with a carbonylating agent to obtain 1-(4-methoxyphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine. Other methods of synthesis include the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with 1-(4-methoxyphenyl)piperazine in the presence of a palladium catalyst and the reaction of 1-(4-methoxyphenyl)piperazine with 1-methyl-1H-pyrazole-5-carbonyl chloride in the presence of a base.
科学研究应用
1-(4-methoxyphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine has been studied for its potential therapeutic applications in various scientific research studies. One study found that 1-(4-methoxyphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine has potent anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines in vitro. Another study found that 1-(4-methoxyphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine has neuroprotective effects and can protect against oxidative stress-induced neurotoxicity in vitro. 1-(4-methoxyphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
属性
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-(2-methylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-18-15(7-8-17-18)16(21)20-11-9-19(10-12-20)13-3-5-14(22-2)6-4-13/h3-8H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUUGUXFTPRERF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(tert-butyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-furamide](/img/structure/B5457405.png)
![3-methyl-N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5457411.png)
![4-[3-(4-pyridinyl)-1-azetidinyl]-8-(trifluoromethyl)quinoline](/img/structure/B5457415.png)
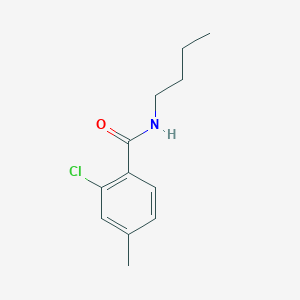
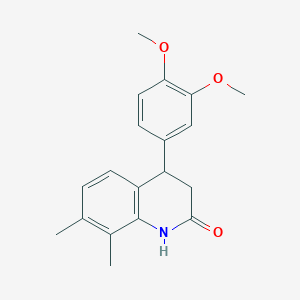
![2-(2-methoxyphenyl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B5457443.png)
![3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5457448.png)
![6-[2-(5-nitro-2-furyl)vinyl]-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5457456.png)
![4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5457466.png)
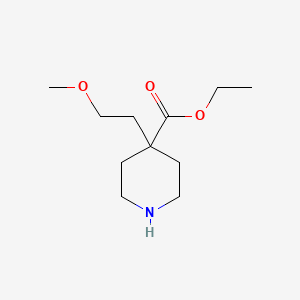
![({2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]amine](/img/structure/B5457475.png)
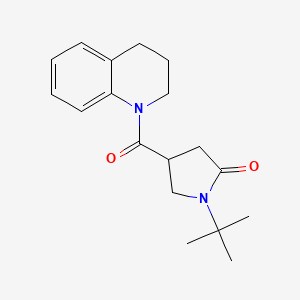
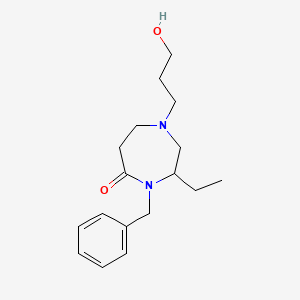
![N,N,N'-trimethyl-N'-[((2R,5S)-5-{[4-(trifluoromethyl)pyrimidin-2-yl]methyl}tetrahydrofuran-2-yl)methyl]ethane-1,2-diamine](/img/structure/B5457494.png)